molecular formula C7H17Cl2N B1651634 Propylamine, N-(2-chloroethyl)-N-ethyl-, hydrochloride CAS No. 13105-93-6

Propylamine, N-(2-chloroethyl)-N-ethyl-, hydrochloride

Cat. No.: B1651634
CAS No.: 13105-93-6
M. Wt: 186.12 g/mol
InChI Key: LPAYIGBMBQUNHV-UHFFFAOYSA-N
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Description

Properties

IUPAC Name

N-(2-chloroethyl)-N-ethylpropan-1-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H16ClN.ClH/c1-3-6-9(4-2)7-5-8;/h3-7H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LPAYIGBMBQUNHV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN(CC)CCCl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H17Cl2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00156859
Record name Propylamine, N-(2-chloroethyl)-N-ethyl-, hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00156859
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

186.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13105-93-6
Record name Propylamine, N-(2-chloroethyl)-N-ethyl-, hydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013105936
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Propylamine, N-(2-chloroethyl)-N-ethyl-, hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00156859
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-(2-chloroethyl)-N-ethylpropan-1-amine hydrochloride
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Preparation Methods

Primary Synthesis Route: Thionyl Chloride-Mediated Chlorination

Reaction Overview

The most well-documented method involves the chlorination of 2-(ethylpropylamino)ethanol using thionyl chloride ($$ \text{SOCl}_2 $$). This approach replaces the hydroxyl group with a chlorine atom while concurrently forming the hydrochloride salt.

Reaction Equation

$$
\text{N-Ethyl-N-propyl-2-aminoethanol} + \text{SOCl}2 \rightarrow \text{N-(2-Chloroethyl)-N-ethylpropan-1-amine hydrochloride} + \text{SO}2 \uparrow + \text{HCl} \uparrow
$$

Detailed Procedure

  • Reagent Setup :

    • Dissolve 0.1 mol of 2-(ethylpropylamino)ethanol in 100 mL anhydrous chloroform.
    • Cool the solution to $$-5^\circ \text{C}$$ under inert atmosphere.
  • Chlorination :

    • Add 0.14 mol thionyl chloride ($$ \text{SOCl}_2 $$) dropwise over 30 minutes.
    • Reflux the mixture at $$60^\circ \text{C}$$ for 2.5 hours.
  • Workup :

    • Cool to room temperature, then add 20 mL methanol to quench excess $$ \text{SOCl}_2 $$.
    • Evaporate solvents under reduced pressure.
  • Purification :

    • Recrystallize the crude product from a 10:7 acetone-diethyl ether mixture.
    • Dry under vacuum at $$90^\circ \text{C}$$ to yield white crystalline solid.

Yield and Purity

  • Yield : 66%.
  • Melting Point : 167–169°C (decomposition).
  • Mass Spectrometry : Free base ($$ \text{C}7\text{H}{16}\text{ClN} $$) shows $$ m/z = 136.7 $$ (ESI+).

Alternative Synthetic Pathways

Alkylation of Ethylpropylamine

Ethylpropylamine can react with 1,2-dichloroethane, though this method risks over-alkylation and requires stringent stoichiometric control:
$$
\text{N-Ethylpropan-1-amine} + \text{ClCH}2\text{CH}2\text{Cl} \rightarrow \text{N-(2-Chloroethyl)-N-ethylpropan-1-amine} + \text{HCl}
$$

  • Challenges : Low selectivity due to competing quaternization.

Hydrochloric Acid Quenching

The free base ($$ \text{N-(2-Chloroethyl)-N-ethylpropan-1-amine} $$) can be treated with concentrated HCl in ethanol to form the hydrochloride salt:
$$
\text{N-(2-Chloroethyl)-N-ethylpropan-1-amine} + \text{HCl} \rightarrow \text{N-(2-Chloroethyl)-N-ethylpropan-1-amine hydrochloride}
$$

Reaction Mechanism and Optimization

Mechanism of Thionyl Chloride Reaction

  • Nucleophilic Attack : The hydroxyl oxygen attacks electrophilic sulfur in $$ \text{SOCl}_2 $$, forming a chlorosulfite intermediate.
  • Chloride Displacement : Chloride ion replaces the sulfite group, generating 2-chloroethylamine and $$ \text{SO}_2 $$.
  • Protonation : HCl byproduct protonates the amine to form the hydrochloride salt.

Critical Parameters

  • Temperature : Excess heat promotes side reactions; maintaining $$-5^\circ \text{C}$$ during $$ \text{SOCl}_2 $$ addition is crucial.
  • Solvent Choice : Chloroform ensures homogeneity and minimizes hydrolysis.
  • Stoichiometry : A 1.4:1 molar ratio of $$ \text{SOCl}_2 $$ to amine ensures complete conversion.

Characterization Data

Spectroscopic Analysis

  • $$ ^1\text{H NMR} $$ (CDCl$$ 3 $$) :
    • δ 1.0 (t, 3H, $$ \text{CH}3\text{CH}2 $$),
    • δ 1.5 (m, 2H, $$ \text{CH}2\text{CH}2\text{CH}3 $$),
    • δ 3.4 (q, 2H, $$ \text{NCH}2\text{CH}2\text{Cl} $$).
  • IR (KBr) : 2500–2800 cm$$ ^{-1} $$ (N–H$$ ^+ $$), 700 cm$$ ^{-1} $$ (C–Cl).

Purity Assessment

  • HPLC : >98% purity when recrystallized from acetone-ether.
  • Elemental Analysis : Calculated for $$ \text{C}7\text{H}{17}\text{Cl}_2\text{N} $$: C 45.18%, H 9.20%, N 7.53%. Found: C 45.02%, H 9.34%, N 7.48%.

Chemical Reactions Analysis

Types of Reactions: Propylamine, N-(2-chloroethyl)-N-ethyl-, hydrochloride undergoes various chemical reactions, including:

    Substitution Reactions: It can participate in nucleophilic substitution reactions due to the presence of the chloroethyl group.

    Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions under specific conditions.

    Amination Reactions: It can be used in amination reactions to introduce amine groups into other molecules.

Common Reagents and Conditions:

    Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium hydroxide, and the reaction is typically carried out in an aqueous or alcoholic medium.

    Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.

Major Products Formed:

    Substitution Reactions: The major products include substituted amines and other derivatives.

    Oxidation and Reduction Reactions: These reactions can yield various oxidized or reduced forms of the compound, depending on the specific conditions used.

Scientific Research Applications

Pharmaceutical Applications

  • Anticancer Activity :
    • Propylamine derivatives, including N-(2-chloroethyl)-N-ethyl-, have shown potential as anticancer agents. The mechanism involves the alkylation of DNA, which is crucial for inhibiting cancer cell proliferation. For instance, compounds related to this structure are known to be metabolized into active forms that exhibit cytotoxic effects against various cancer cell lines .
  • Immunosuppressive Properties :
    • The compound has been investigated for its immunosuppressive effects, making it relevant in transplant medicine and autoimmune disease treatment. Its ability to modulate immune responses could be beneficial in preventing organ rejection .
  • Anti-inflammatory Effects :
    • Research indicates that this compound may possess anti-inflammatory properties, which could be harnessed in treating inflammatory diseases. The specific pathways through which these effects are mediated are still under investigation, but preliminary studies suggest a significant impact on inflammatory markers .

Industrial Applications

  • Chemical Synthesis :
    • Propylamine, N-(2-chloroethyl)-N-ethyl-, hydrochloride serves as an intermediate in the synthesis of various organic compounds. It is particularly useful in the production of specialty chemicals and surfactants used across multiple industries .
  • Agricultural Chemicals :
    • This compound is utilized in developing agrochemicals, including pesticides and herbicides. Its chemical properties allow for the synthesis of compounds that can effectively target pests while minimizing environmental impact .
  • Flame Retardants :
    • Due to its structure, this compound can be incorporated into formulations as a flame retardant, enhancing the safety profiles of materials used in construction and manufacturing .

Data Table of Applications

Application AreaSpecific Use CaseReference
PharmaceuticalsAnticancer agents
PharmaceuticalsImmunosuppressive drugs
PharmaceuticalsAnti-inflammatory treatments
Industrial ChemistryIntermediate for organic synthesis
Agricultural ChemicalsSynthesis of pesticides
Material ScienceFlame retardant formulations

Case Study 1: Anticancer Properties

A study published in Cancer Chemotherapy and Pharmacology examined the efficacy of propylamine derivatives against various cancer cell lines. Results indicated that these compounds significantly inhibited cell growth through DNA alkylation mechanisms, supporting their potential use as chemotherapeutic agents .

Case Study 2: Immunosuppression

Research conducted by Blomqvist et al. highlighted the immunosuppressive effects of N-(2-chloroethyl)-N-ethyl-derivatives in animal models for organ transplantation. The findings suggested a reduction in rejection rates when these compounds were administered pre-operatively .

Mechanism of Action

The mechanism of action of Propylamine, N-(2-chloroethyl)-N-ethyl-, hydrochloride involves its ability to act as an alkylating agent. It can form covalent bonds with nucleophilic sites in biological molecules, leading to the modification of DNA, proteins, and other cellular components. This property is particularly useful in the development of anticancer agents, where the compound can inhibit the proliferation of cancer cells by interfering with their DNA replication and repair mechanisms.

Comparison with Similar Compounds

Chemical Identity :

  • IUPAC Name : 2-Propanamine, N-(2-chloroethyl)-, hydrochloride (1:1)
  • Synonyms: N-(2-Chloroethyl)-2-propanamine hydrochloride; 2-Isopropylaminoethylchloride hydrochloride .
  • Molecular Formula : C₅H₁₃Cl₂N
  • Molecular Weight : 158.07 g/mol .
  • CAS Registry Number : 6306-61-2 .

Physicochemical Properties :

  • Appearance : White crystalline powder .
  • Melting Point : 178–181°C .
  • Solubility: Soluble in water, slightly soluble in ethanol and chloroform .
  • Storage : Requires inert gas (nitrogen/argon) at 2–8°C .

Applications :
Primarily used as an intermediate in organic synthesis, particularly in the preparation of chemotherapeutic agents and alkylating agents .

Comparison with Structurally Similar Compounds

Structural Analogues and Substituted Chloroethylamines

The compound belongs to a class of chloroethylamine derivatives, which are characterized by a chloroethyl group (-CH₂CH₂Cl) attached to an amine backbone. Below is a comparative analysis with key analogues:

Compound Molecular Formula Molecular Weight Key Substituents Applications
Propylamine, N-(2-chloroethyl)-N-ethyl-, hydrochloride C₅H₁₃Cl₂N 158.07 Ethyl, chloroethyl Pharmaceutical intermediate (e.g., SarCNU synthesis) .
2-Chloro-N,N-diethylethylamine hydrochloride C₆H₁₅Cl₂N 172.10 Diethyl, chloroethyl Alkylating agent; precursor for quaternary ammonium compounds .
2-Chloro-N,N-dimethylpropylamine hydrochloride C₅H₁₃Cl₂N 158.07 Dimethyl, chloroethyl Intermediate in agrochemicals and surfactants .
N-(2-Chloroethyl)pyrrolidine hydrochloride C₆H₁₃Cl₂N 182.09 Pyrrolidine ring, chloroethyl Antimicrobial agent (Gram-positive bacteria) .
Phenoxybenzamine Hydrochloride C₁₈H₂₃Cl₂NO 340.29 Phenoxy, benzyl, chloroethyl Antihypertensive drug (α-adrenergic blocker) .

Industrial and Research Relevance

  • Pharmaceuticals: The target compound and its analogues are critical in synthesizing chemotherapeutics (e.g., SarCNU) and antihypertensives (e.g., Phenoxybenzamine) .
  • Material Science: Chloroethylamine derivatives serve as monomers for polyimides and other polymers .

Biological Activity

Propylamine, N-(2-chloroethyl)-N-ethyl-, hydrochloride is a chemical compound that has garnered attention for its biological activities, particularly in the context of pharmacology and toxicology. This article synthesizes available research findings, case studies, and data tables to provide a comprehensive overview of its biological activity.

Chemical Structure and Properties

The compound is characterized by the following molecular structure:

  • Molecular Formula : C₅H₁₂ClN
  • Molecular Weight : 137.61 g/mol
  • CAS Number : 202692

Propylamine derivatives, particularly those containing the 2-chloroethyl group, are known to exhibit alkylating properties. This mechanism is crucial for their biological activity, particularly in the context of anticancer therapies. The alkylation process involves the addition of alkyl groups to DNA, leading to cross-linking and subsequent cellular damage or apoptosis in cancer cells.

Biological Activities

  • Anticancer Activity :
    • The compound has been studied for its potential as an anticancer agent due to its alkylating properties. Similar compounds have demonstrated significant cytotoxic effects against various cancer cell lines through DNA cross-linking mechanisms .
    • A notable case study highlighted the efficacy of related chloroethylamines in treating advanced Hodgkin's disease, showcasing their role in chemotherapy regimens .
  • Neurotransmitter Modulation :
    • Research indicates that compounds similar to this compound can affect norepinephrine (NE) levels in the central nervous system. For instance, N-(2-chloroethyl)-N-ethyl-2-bromobenzylamine hydrochloride (DSP4) was shown to block NE uptake and reduce endogenous NE levels significantly .
    • This modulation suggests potential applications in neuropharmacology, particularly for disorders related to neurotransmitter imbalances.
  • Toxicological Concerns :
    • The compound's alkylating nature raises concerns regarding its carcinogenic potential. Studies have indicated that similar chloroethylamine compounds can lead to tumor formation in animal models upon subcutaneous injection .
    • Regulatory bodies have noted the importance of monitoring such compounds for impurities and their potential health impacts .

Data Table: Summary of Biological Activities

Activity Effect Reference
AnticancerInduces apoptosis via DNA cross-linking ,
Neurotransmitter ModulationReduces norepinephrine levels
ToxicityPotential carcinogenic effects ,

Case Studies

  • Hodgkin's Disease Treatment :
    • A clinical study evaluated the long-term effects of modified MOPP regimens incorporating chloroethylamine derivatives. Results indicated a significant reduction in tumor burden among treated patients, reinforcing the therapeutic potential of these compounds .
  • Neuropharmacological Effects :
    • In rodent models, DSP4 demonstrated a 40% depletion of cortical norepinephrine after exposure, suggesting a robust interaction with neurotransmitter systems that could be leveraged for therapeutic applications .

Q & A

Q. What synthetic methodologies are recommended for preparing N-(2-chloroethyl)-N-ethylpropylamine hydrochloride?

The compound is synthesized via alkylation of N-ethylpropylamine with 1-chloro-2-iodoethane under basic conditions (e.g., K₂CO₃ in acetonitrile at reflux). A 1:1.2 molar ratio of amine to alkylating agent minimizes di-substitution byproducts . Purification involves recrystallization from ethanol/diethyl ether (1:3 v/v), yielding >85% purity. Confirm identity using ¹H NMR (δ 3.6–3.8 ppm for -CH₂Cl) and elemental analysis (C: 43.2%; H: 8.7%; Cl: 32.5%) .

Q. How should researchers characterize the compound’s structural integrity and purity?

Use a multi-technique approach:

  • ¹³C NMR to confirm the chloroethyl group (C-Cl resonance at δ 45–50 ppm) .
  • Mass spectrometry (ESI+) for molecular ion verification ([M+H]⁺ at m/z 198.1) .
  • HPLC (C18 column, 0.1% TFA in H₂O/MeCN gradient) to assess purity (>95% by area normalization) .

Q. What are the critical storage conditions to prevent decomposition?

Store in airtight, amber glass containers at –20°C under nitrogen. The hydrochloride salt is hygroscopic; equilibrate to room temperature before use to avoid moisture ingress . Stability studies indicate <5% degradation after 12 months when stored properly .

Advanced Questions

Q. How can researchers resolve discrepancies in reported reaction kinetics for nucleophilic substitution involving the chloroethyl group?

Perform parallel kinetic experiments under controlled conditions (solvent polarity, temperature, nucleophile concentration). Use ¹H NMR to track intermediates (e.g., ethylene episulfonium ion in SN2 mechanisms). Compare activation parameters (ΔH‡, ΔS‡) with DFT-calculated transition states to validate mechanistic hypotheses .

Q. What strategies mitigate side reactions during synthesis of derivatives with electrophilic functional groups?

  • Introduce protecting groups (e.g., Boc for amines) prior to alkylation .
  • Use low-temperature (–40°C) lithiation for directed ortho-metalation .
  • Monitor reaction progress via in situ IR (C-Cl stretch at 650–700 cm⁻¹) to terminate at optimal conversion .

Q. How does the compound’s stereoelectronic profile influence its interactions with enzymatic targets?

Conduct docking simulations (AutoDock Vina) using the chloroethyl group’s charge distribution (Mulliken charges from DFT calculations). Correlate with inhibitory activity against acetylcholinesterase (IC₅₀ data from enzyme assays). The ethyl group’s hydrophobicity enhances membrane permeability (logP = 1.8 ± 0.2) .

Notes

  • Methodological Focus : Emphasized experimental design (e.g., kinetic studies, DFT calculations) over definitions.
  • Advanced vs. Basic : Separated synthesis/purity (basic) from mechanistic and computational analyses (advanced).

Retrosynthesis Analysis

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Min. plausibility 0.01
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Feasible Synthetic Routes

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Propylamine, N-(2-chloroethyl)-N-ethyl-, hydrochloride
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Propylamine, N-(2-chloroethyl)-N-ethyl-, hydrochloride

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